molecular formula C14H20N2O B15348446 N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 88630-42-6

N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B15348446
CAS No.: 88630-42-6
M. Wt: 232.32 g/mol
InChI Key: MPGHTXLKWNDCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound belonging to the class of isoquinolines, which are bicyclic aromatic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with isoquinoline or its derivatives as the starting material.

  • Reaction Steps: The compound can be synthesized through a multi-step process involving:

    • Reduction: Reduction of isoquinoline to 3,4-dihydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).

    • N-alkylation: N-alkylation of 3,4-dihydroisoquinoline with butyl bromide to introduce the butyl group.

    • Carboxamide Formation: Conversion of the intermediate to the carboxamide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Process intensification techniques such as microwave-assisted synthesis and high-pressure reactions can also be employed to improve efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines, often under basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as N-butyl-3,4-dihydroisoquinoline-2(1H)-one.

  • Reduction Products: Reduced amines such as N-butyl-3,4-dihydroisoquinoline-2(1H)-amine.

  • Substitution Products: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other isoquinoline derivatives, such as quinoline, isoquinoline, and tetrahydroisoquinoline.

  • Uniqueness: The presence of the butyl group and the carboxamide functionality distinguishes this compound from other isoquinolines, potentially leading to different biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

88630-42-6

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-butyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C14H20N2O/c1-2-3-9-15-14(17)16-10-8-12-6-4-5-7-13(12)11-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)

InChI Key

MPGHTXLKWNDCHB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.